Protoneogracillin
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Overview
Description
Protoneogracillin is a furostanol glycoside, a type of steroidal saponin. It is known for its biological activities, including antifungal and cytotoxic properties. This compound has been isolated from the rhizomes of Dioscorea collettii var. hypoglauca, a plant used in traditional Chinese medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of protoneogracillin involves the extraction and isolation from natural sources, particularly from the rhizomes of Dioscorea species. The process includes several steps of purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the extraction and purification protocols used in laboratory settings. The scalability of these methods depends on the availability of the plant material and the efficiency of the extraction process .
Chemical Reactions Analysis
Types of Reactions: Protoneogracillin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are crucial for modifying the compound to study its biological activities and potential therapeutic applications .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are used to break down the glycosidic bonds.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Glycosylation: Enzymatic or chemical methods are employed to attach sugar moieties to the aglycone part of the molecule.
Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which are studied for their enhanced or altered biological activities .
Scientific Research Applications
Protoneogracillin has several scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of steroidal saponins.
Biology: this compound exhibits antifungal activity against plant pathogenic fungi such as Pyricularia oryzae.
Medicine: The compound shows cytotoxic activity against cancer cell lines, including K562 leukemia cells.
Mechanism of Action
Protoneogracillin exerts its effects primarily through its interaction with cellular membranes. The compound disrupts the integrity of fungal cell membranes, leading to cell lysis and death. In cancer cells, this compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
- Protoneodioscin
- Protodioscin
- Progracillin
- Methyl protoneodioscin
- Methyl protodioscin
- Methyl protoneogracillin
- Methyl protogracillin
This compound stands out due to its potent antifungal and cytotoxic activities, making it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C51H84O23 |
---|---|
Molecular Weight |
1065.2 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36+,37+,38-,39-,40+,41+,42+,43-,44+,45+,46-,47-,48+,49-,50-,51+/m0/s1 |
InChI Key |
GMCGZPQYTRHQRU-RDQBWXAHSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Origin of Product |
United States |
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